molecular formula C10H8ClN3OS B8425001 2-Chloro-4-methoxy-6-phenylthio-s-triazine

2-Chloro-4-methoxy-6-phenylthio-s-triazine

Cat. No. B8425001
M. Wt: 253.71 g/mol
InChI Key: XGEBPDMCXGTNOR-UHFFFAOYSA-N
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Patent
US05334709

Procedure details

The 2,4-dichloro-6-methoxy-s-triazine obtained according to Example A-3 is suspended, with partial solution, in 1000 parts by volume of acetone, 110 parts of thiophenol and 90 parts of sodium bicarbonate are added, and the reaction is carried out at about 20° C. After about 2 hours, the synthesis mixture is evaporated. The compound 2-chloro-4-methoxy-6-phenylthio-s-triazine is obtained as a powder containing electrolyte salt. It serves as a monochloro-triazine starting compound for the synthesis of dyestuffs according to the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([O:9][CH3:10])[N:3]=1.[C:11]1([SH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)(O)[O-].[Na+]>CC(C)=O>[Cl:1][C:2]1[N:3]=[C:4]([O:9][CH3:10])[N:5]=[C:6]([S:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is carried out at about 20° C
CUSTOM
Type
CUSTOM
Details
the synthesis mixture is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)OC)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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